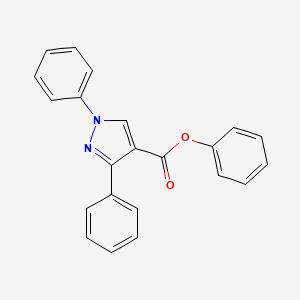![molecular formula C17H17N3O2S B5801546 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of piperazine derivatives and has a molecular weight of 371.4 g/mol. NPC-15437 has shown promising results in scientific research, particularly in the areas of neuroscience and cancer research.
作用机制
The mechanism of action of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to interact with various proteins, including G protein-coupled receptors, ion channels, and enzymes. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to modulate the activity of these proteins, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. In animal models, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to increase the levels of various neurotransmitters, including dopamine and serotonin. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to reduce the levels of pro-inflammatory cytokines, leading to the reduction of inflammation in the brain.
实验室实验的优点和局限性
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for cellular and molecular studies. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
For the study of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various diseases.
合成方法
The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine involves the reaction of 1-(3-nitrophenyl)thiourea and 4-phenylpiperazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbodiimide, which undergoes cyclization to form the final product. The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been optimized to yield high purity and high yield of the compound.
科学研究应用
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
In the field of cancer research, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to induce apoptosis and inhibit the proliferation of cancer cells through the regulation of various signaling pathways.
属性
IUPAC Name |
(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-20(22)16-8-4-5-14(13-16)17(23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSOVBZDSYFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)carbonothioyl]-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)

![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)

![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)